![molecular formula C19H15ClN4O B2552107 1-(4-氯苯基)-5-(1-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 852441-39-5](/img/structure/B2552107.png)

1-(4-氯苯基)-5-(1-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

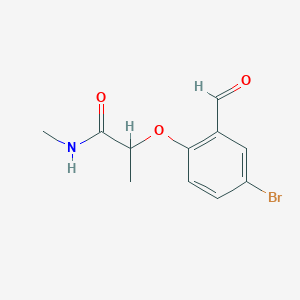

描述

Synthesis Analysis

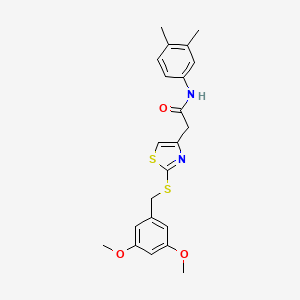

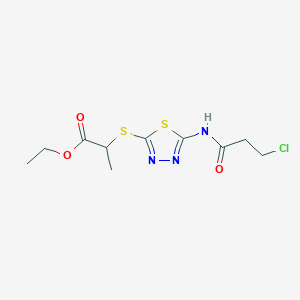

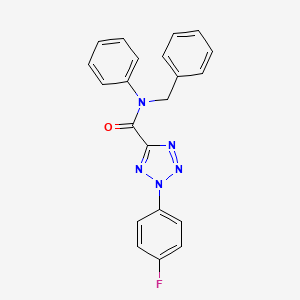

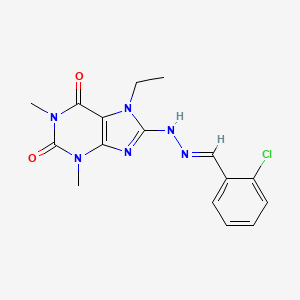

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated through various methods. In one study, a compound with the structure 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was synthesized by condensing 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation followed by cyclization with hydrazine hydrate . Another study reported the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, leading to a convenient intermediate for further disubstitution .

Molecular Structure Analysis

The molecular structures of synthesized pyrazolo[3,4-d]pyrimidine derivatives were confirmed using various analytical techniques. For instance, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, as well as X-ray analysis . Similarly, the structure of the compound synthesized in the first study was determined through crystallographic analysis, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives includes nucleophilic substitution reactions. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product . This indicates that the pyrazolo[3,4-d]pyrimidine core can be functionalized at specific positions to yield a variety of derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various substituents such as chloro, methyl, and trifluoromethyl groups can affect the compound's polarity, solubility, and overall reactivity. The crystal structure determination provides insights into the intermolecular interactions that may influence these properties . Additionally, the synthesized compounds are intermediates that can be further modified to enhance their pharmacological properties, as suggested by their potential use in creating substances with useful pharmacological activities .

Antitumor Activity

The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in some studies. Specifically, the compound synthesized in the first study exhibited marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying promising anticancer activities . This suggests that the pyrazolo[3,4-d]pyrimidine scaffold could be a valuable core for the development of new anticancer agents.

科学研究应用

抗微生物和抗癌剂

- 抗微生物和抗癌活性:合成了包括与1-(4-氯苯基)-5-(1-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮结构相关的新型吡唑衍生物,并评估了它们的抗微生物和抗癌活性。一些衍生物表现出比参考药物多柔比星更高的抗癌活性,同时具有显著的抗微生物效果 (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016)。此外,含有吡唑-嘧啶-噻唑啉-4-酮的连环杂环化合物显示出对各种测试生物的良好抑制活性 (Reddy, C. S., Devi, M. V., Sunitha, M., & Nagaraj, A., 2010)。

抗炎和镇痛活性

- 抗炎和抗菌剂:采用微波辅助合成方法开发了连接到嘧啶基团的新型吡唑啉衍生物,显示出有希望的抗炎和抗菌活性。其中一些化合物表现出更高的体内抗炎活性,以及强效的抗菌活性 (Ravula, P., Babu, V., Manich, P., Rika, Chary, N. R., & Ch, J. N. S., 2016)。

除草活性

- 除草活性:合成了具有显著除草活性的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物,对油菜和稗草的根部在一定剂量下表现出良好的抑制作用 (Luo, J., Zhao, A., Zheng, C., & Wang, T., 2017)。

光谱和生物评估

- 光谱和生物评估:对取代噻唑连接的吡唑啉支架进行了光谱表征、单晶X射线和Hirshfeld分析,以及体外抗氧化剂和抗微生物筛选。这些研究揭示了这些化合物作为抗微生物剂的潜力,其活性程度根据它们的结构修饰而异 (Salian, V. V., Narayana, B., Sarojini, B., Kumar, M. S., Nagananda, G. S., Byrappa, K., & Kudva, A., 2017)。

安全和危害

未来方向

The future directions for the research on similar compounds could involve the discovery of new pesticides with new modes of action due to the increasing evolution of pesticide resistance . Additionally, the development of new antimicrobial molecules effective against pathogenic microorganisms is another potential future direction .

属性

IUPAC Name |

1-(4-chlorophenyl)-5-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c1-13(14-5-3-2-4-6-14)23-12-21-18-17(19(23)25)11-22-24(18)16-9-7-15(20)8-10-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIXDZZFGBCBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)